2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid
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Overview
Description
2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid, also known as 2-[(E)-2-carboxyethenyl]benzoic acid, is an organic compound with the molecular formula C₁₀H₈O₄. It is a derivative of benzoic acid and is characterized by the presence of a carboxyethenyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid can be achieved through several methods. One common approach involves the condensation of o-cyanobenzyl phosphate with appropriate reagents, followed by hydrolysis. This method is advantageous due to the availability of low-cost raw materials and mild reaction conditions .
Another synthetic route involves the use of naphthalene as a starting material. This method provides multiple synthetic pathways, allowing for flexibility in the preparation of the compound .
Industrial Production Methods
For industrial production, the method involving o-cyanobenzyl phosphate is preferred due to its high yield and cost-effectiveness. The process involves two main steps: condensation and hydrolysis. This method is suitable for large-scale production and ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyethenyl group to other functional groups.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Carboxycinnamic acid
- 4-(2-Carboxyethenyl)benzoic acid
- 2-(2-Carboxyethyl)benzoic acid
Uniqueness
2-[(1E)-2-carboxyeth-1-en-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(2-carboxyethenyl)benzoic acid |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
SCWPNMHQRGNQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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